![molecular formula C18H19N3O3S B6574855 N'-(4-acetamidophenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide CAS No. 1207009-16-2](/img/structure/B6574855.png)
N'-(4-acetamidophenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide
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Description
N-(4-acetamidophenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide, also known as 4-acetamidophenyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide, is an organic compound used in scientific research and laboratory experiments. It is a type of amide that has a variety of applications in the fields of chemistry, biochemistry, and pharmacology. This compound has been studied extensively in recent years due to its unique properties and potential therapeutic effects.
Scientific Research Applications
- NAMET has shown promise as an anticancer agent. Researchers have investigated its effects on tumor cell growth inhibition and apoptosis induction. Its unique chemical structure may interact with specific cellular pathways, making it a potential candidate for targeted therapies against various cancers .
- In the realm of neuropharmacology, NAMET has drawn attention due to its potential neuroprotective properties. Studies suggest that it could modulate neurotransmitter systems, enhance neuronal survival, and mitigate neurodegenerative processes. Further research is needed to explore its precise mechanisms .
- NAMET exhibits antibacterial activity against certain strains. Researchers have investigated its efficacy against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing strains. Understanding its mode of action could lead to novel antibiotics .
- Preliminary studies indicate that NAMET possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and reduce tissue damage. These findings open avenues for developing anti-inflammatory drugs based on its structure .
- NAMET has been explored for its potential in managing metabolic disorders such as diabetes and obesity. Researchers investigate its impact on glucose metabolism, insulin sensitivity, and lipid profiles. Early results suggest it may modulate key metabolic pathways .
- Computational approaches and molecular modeling have been employed to understand the interactions of NAMET with biological targets. Its cyclopropyl moiety and aromatic rings offer opportunities for rational drug design. Researchers aim to optimize its pharmacokinetic properties and enhance bioavailability .
Anticancer Research
Neuropharmacology
Antibacterial Activity
Anti-Inflammatory Effects
Metabolic Disorders
Chemical Biology and Drug Design
These applications highlight the multifaceted nature of NAMET and underscore its potential impact across diverse scientific disciplines. Further research and collaboration will unveil additional insights into its mechanisms and therapeutic applications .
properties
IUPAC Name |
N'-(4-acetamidophenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-12(22)20-13-4-6-14(7-5-13)21-17(24)16(23)19-11-18(8-9-18)15-3-2-10-25-15/h2-7,10H,8-9,11H2,1H3,(H,19,23)(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOHCMCYBCUDSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-acetamidophenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide |
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